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Introduction

3-Amino-1H-indole-2-carbohydrazide is a heterocyclic organic compound incorporating an

indole scaffold, a functionality prevalent in a wide array of biologically active molecules. The

indole ring system is a key structural motif in numerous pharmaceuticals and natural products.

The presence of the amino and carbohydrazide moieties at positions 3 and 2, respectively,

suggests potential for diverse chemical reactivity and biological activity. This technical guide

aims to provide a comprehensive overview of the available information on 3-Amino-1H-indole-
2-carbohydrazide, targeting researchers, scientists, and professionals in the field of drug

development. It is important to note that while the core structure is of significant interest,

detailed experimental data for this specific compound is limited in publicly accessible literature.

Therefore, this guide also draws upon data from structurally related indole-2-carbohydrazide

derivatives to infer potential properties and applications.
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A summary of the key physicochemical properties for 3-Amino-1H-indole-2-carbohydrazide is

presented in the table below. This data is compiled from various chemical supplier databases

and computational models.

Property Value Reference

CAS Number 110963-29-6 [1]

Molecular Formula C₉H₁₀N₄O [1]

Molecular Weight 190.20 g/mol [1]

IUPAC Name
3-amino-1H-indole-2-

carbohydrazide

Canonical SMILES
C1=CC=C2C(=C1)C(=C(N2)C(

=O)NN)N
[1]

InChI Key
LNPDDCYXLWMYKF-

UHFFFAOYSA-N
[1]

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Reactivity
Proposed Synthesis

While a specific, detailed synthesis protocol for 3-Amino-1H-indole-2-carbohydrazide is not

readily available in the cited literature, a plausible synthetic route can be proposed based on

established methods for the synthesis of other indole-2-carbohydrazide derivatives.[2][3] The

most common approach involves the hydrazinolysis of a corresponding indole-2-carboxylic acid

ester.

A potential synthetic workflow is outlined below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b034534?utm_src=pdf-body
https://www.bocsci.com/3-amino-1h-indole-2-carbohydrazide-cas-110963-29-6-item-13805.html
https://www.bocsci.com/3-amino-1h-indole-2-carbohydrazide-cas-110963-29-6-item-13805.html
https://www.bocsci.com/3-amino-1h-indole-2-carbohydrazide-cas-110963-29-6-item-13805.html
https://www.bocsci.com/3-amino-1h-indole-2-carbohydrazide-cas-110963-29-6-item-13805.html
https://www.bocsci.com/3-amino-1h-indole-2-carbohydrazide-cas-110963-29-6-item-13805.html
https://www.benchchem.com/product/b034534?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material Step 1: Esterification Step 2: Reduction Step 3: Hydrazinolysis

3-Nitro-1H-indole-2-carboxylic acid Ethyl 3-nitro-1H-indole-2-carboxylate

Ethanol, H₂SO₄ (cat.)
Reflux Ethyl 3-amino-1H-indole-2-carboxylate

H₂, Pd/C or
SnCl₂/HCl

3-Amino-1H-indole-2-carbohydrazide

Hydrazine hydrate
Ethanol, Reflux

Click to download full resolution via product page

Proposed synthesis of 3-Amino-1H-indole-2-carbohydrazide.

Reactivity

The chemical reactivity of 3-Amino-1H-indole-2-carbohydrazide is dictated by its three

primary functional groups: the indole nitrogen, the 3-amino group, and the 2-carbohydrazide

moiety. The indole ring itself is electron-rich and susceptible to electrophilic substitution,

primarily at the C3 position if it were unsubstituted. The amino group is nucleophilic and can

undergo reactions such as acylation, alkylation, and diazotization. The carbohydrazide

functional group is also highly versatile, capable of undergoing condensation reactions with

aldehydes and ketones to form hydrazones, and can be used as a precursor for the synthesis

of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

Potential Biological Activities and Mechanisms of
Action
Direct experimental evidence for the biological activity of 3-Amino-1H-indole-2-
carbohydrazide is lacking in the scientific literature. However, the indole-2-carbohydrazide

scaffold is present in numerous compounds with a wide range of pharmacological properties.

By examining these related molecules, we can hypothesize potential areas of biological activity

for the title compound.

Derivatives of indole-2-carbohydrazide have been reported to exhibit activities including:

Anticancer Activity: Several studies have shown that indole-2-carbohydrazide derivatives can

act as potent anticancer agents. For instance, some derivatives have been identified as

tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5] The
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proposed mechanism involves binding to the colchicine site on β-tubulin, disrupting

microtubule dynamics.

Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents.

Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity

against various bacterial and fungal strains.[6]

Enzyme Inhibition: Certain indole-carbohydrazide derivatives have been investigated as

inhibitors of enzymes such as α-glucosidase, which is a target for the management of type 2

diabetes.[2]

Antiplatelet Activity: Some N-substituted indole carbohydrazide derivatives have shown

potential as antiplatelet aggregation agents.[3]

Anti-angiogenic Activity: Indole-2-carbohydrazide derivatives have been explored for their

ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.

The following diagram illustrates a potential mechanism of action for anticancer activity, based

on the known tubulin inhibitory effects of related indole-2-carbohydrazide derivatives.

Compound Cellular Target Cellular Process Cellular Outcome

3-Amino-1H-indole-2-carbohydrazide
(or derivative)

β-Tubulin
(Colchicine binding site)

Binds to Microtubule DynamicsInhibits polymerization Mitotic Spindle FormationDisrupts G2/M Phase Cell Cycle ArrestInduces Apoptosis

Click to download full resolution via product page

Potential anticancer mechanism via tubulin inhibition.

Experimental Protocols
Given the absence of specific experimental studies on 3-Amino-1H-indole-2-carbohydrazide,

a general protocol for the proposed synthesis is provided below. This protocol is adapted from

literature procedures for similar compounds and would require optimization for this specific

substrate.[2][3]
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General Synthetic Protocol for 3-Amino-1H-indole-2-carbohydrazide

Esterification of 3-Nitro-1H-indole-2-carboxylic acid:

To a solution of 3-nitro-1H-indole-2-carboxylic acid in absolute ethanol, add a catalytic

amount of concentrated sulfuric acid.

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize with a saturated solution of

sodium bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-nitro-

1H-indole-2-carboxylate.

Reduction of the Nitro Group:

Dissolve the ethyl 3-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., ethanol or

ethyl acetate).

Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) at room temperature until the starting material is consumed (monitored by

TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate

the filtrate to yield ethyl 3-amino-1H-indole-2-carboxylate.

Alternatively, the reduction can be carried out using stannous chloride (SnCl₂) in the

presence of concentrated hydrochloric acid.

Hydrazinolysis of the Ester:

Dissolve the ethyl 3-amino-1H-indole-2-carboxylate in ethanol.
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Add an excess of hydrazine hydrate.

Reflux the reaction mixture for several hours, monitoring by TLC.

Upon completion, cool the reaction mixture. The product, 3-Amino-1H-indole-2-
carbohydrazide, may precipitate out of the solution.

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

Further purification can be achieved by recrystallization if necessary.

Data Presentation
As no specific quantitative biological data for 3-Amino-1H-indole-2-carbohydrazide has been

found, the following table is provided as a template for researchers to summarize their findings

upon experimental investigation.

Biological
Assay

Cell Line /
Organism

IC₅₀ / MIC (µM)
Positive
Control

Notes

Antiproliferative

Activity

e.g., MCF-7,

HCT116
e.g., Doxorubicin

Tubulin

Polymerization
e.g., Colchicine

Antibacterial

Activity
e.g., S. aureus

e.g.,

Ciprofloxacin

Antifungal

Activity
e.g., C. albicans e.g., Fluconazole

α-Glucosidase

Inhibition
e.g., Acarbose

Conclusion
3-Amino-1H-indole-2-carbohydrazide is a chemical entity with a promising structural

framework for the development of novel therapeutic agents. While specific experimental data

for this compound is currently limited, the known biological activities of related indole-2-
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carbohydrazide derivatives suggest that it may possess anticancer, antimicrobial, and enzyme

inhibitory properties. The synthetic route proposed herein provides a viable starting point for its

preparation and subsequent biological evaluation. Further research is warranted to fully

elucidate the chemical and pharmacological profile of this compound, which could lead to the

discovery of new lead molecules for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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